4-(4-Hydroxyphenyl)-2-methylphenol
Overview
Description
4-(4-Hydroxyphenyl)-2-methylphenol is an organic compound with a phenolic structure. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further substituted with a methyl group.
Mechanism of Action
Target of Action
The primary target of 4-(4-Hydroxyphenyl)-2-methylphenol is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the catabolism of tyrosine in animals and plays a significant role in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with HPPD, inhibiting its function . This inhibition has different effects on plants and animals due to the diverse roles of HPPD in these organisms .
Biochemical Pathways
The inhibition of HPPD affects the catabolism of the amino acid tyrosine . In animals, this can disrupt the breakdown of tyrosine, while in plants, it can interfere with the photosynthesis process . The exact biochemical pathways and their downstream effects are subject to ongoing research.
Pharmacokinetics
Related compounds have shown to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin
Result of Action
The inhibition of HPPD by this compound can lead to a build-up of excess systemic tyrosine, which is associated with a range of adverse effects in laboratory animals . In plants, the inhibition of HPPD can prevent growth by blocking the breakdown of tyrosine into molecules that are then used by plants to create other essential molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, related compounds are known to be sensitive towards light and temperature, and continuous exposure to intense heat and light can cause their oxidation
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxyphenyl)-2-methylphenol may interact with various enzymes, proteins, and other biomolecules. For instance, it shares structural similarities with tyrosine, a standard amino acid used by cells to synthesize proteins This suggests that this compound might interact with enzymes and proteins that normally bind to tyrosine
Cellular Effects
Given its structural similarity to tyrosine, it might influence cell function by interacting with tyrosine-dependent signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It could potentially bind to biomolecules, inhibit or activate enzymes, and alter gene expression . These possibilities are speculative and require experimental validation.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structural similarity to tyrosine, it might be involved in tyrosine metabolism . This hypothesis needs to be tested experimentally.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-methylphenol typically involves the nitration of phenol to produce 4-nitrophenol, followed by reduction to 4-aminophenol. The final step involves the acetylation of 4-aminophenol with acetic anhydride . This method is widely used due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 4-nitrophenol using a palladium catalyst. This method is preferred for large-scale production due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the aromatic ring towards substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Scientific Research Applications
4-(4-Hydroxyphenyl)-2-methylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.
4-Hydroxyphenylpyruvate: Involved in the catabolism of tyrosine and has applications in metabolic studies.
Uniqueness
4-(4-Hydroxyphenyl)-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups play a crucial role in its interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-2-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSIDQULKJRFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451704 | |
Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60470-10-2 | |
Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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